molecular formula C11H12ClF3N2O B2669560 N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2060021-70-5

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride

Cat. No.: B2669560
CAS No.: 2060021-70-5
M. Wt: 280.68
InChI Key: IYXSFZUZKSRNDL-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride represents a convergence of two distinct chemical lineages: cyclopropanecarboxamides and trifluoromethylated aromatic compounds. Cyclopropanecarboxamides emerged in the late 20th century as rigid scaffolds for drug design, prized for their ability to enforce conformational restraint in bioactive molecules. Parallelly, trifluoromethyl groups gained prominence in agrochemical and pharmaceutical research due to their electron-withdrawing properties and metabolic stability.

This compound’s development likely arose from efforts to combine these features, with its earliest documented synthesis appearing in Enamine’s catalog (ENA638587628) in 2025. The hydrochloride salt form suggests optimization for solubility, a common strategy in preclinical drug development. While exact timelines for its discovery remain proprietary, its structural analogs, such as aurora kinase inhibitors and simpler cyclopropanecarboxamides, indicate a research trajectory focused on kinase modulation and bioisosteric replacement strategies.

Position within Cyclopropanecarboxamide Research

Cyclopropanecarboxamides occupy a niche in medicinal chemistry due to their unique stereoelectronic properties. The cyclopropane ring imposes ~120° bond angles, creating torsional strain that stabilizes specific conformations upon target binding. In this compound, this motif is appended to a para-aminophenyl group, enabling hydrogen bonding via both the carboxamide (-CONH-) and aromatic amine (-NH2) moieties.

Comparative analysis with PubChem CID 66485218, a related 2-(3-trifluoromethylphenyl)cyclopropanecarboxamide, reveals key differences:

Feature Target Compound CID 66485218
Substituent Position 4-amino-3-CF3 on phenyl 3-CF3 on phenyl
Salt Form Hydrochloride Free base
Molecular Weight 280.68 g/mol 229.20 g/mol
Hydrogen Bond Donors 3 (NH2, CONH, HCl) 2 (CONH2)

The para-amino group in the target compound introduces additional hydrogen-bonding capacity and electronic modulation, potentially enhancing interactions with biological targets like kinase ATP-binding pockets.

Significance in Trifluoromethylated Aromatic Compounds

Trifluoromethyl groups profoundly influence a molecule’s physicochemical profile. In this compound, the -CF3 group at the 3-position of the phenyl ring induces:

  • Electron-withdrawing effects : The strong -I effect deactivates the aromatic ring, directing electrophilic substitution to the 4-amino group’s para position.
  • Lipophilicity enhancement : The CF3 group increases logP by ~1 unit compared to non-fluorinated analogs, improving membrane permeability.
  • Metabolic stability : Fluorine’s electronegativity protects against oxidative degradation, a feature leveraged in protease inhibitors and antidepressants.

The compound’s 3-CF3 substitution pattern mirrors that of Aurora Kinase Inhibitor III (PubChem CID 9549303), where the trifluoromethyl group enhances target affinity by filling hydrophobic pockets. This suggests shared design principles despite differing primary targets.

Research Relevance of Combined Structural Features

The integration of cyclopropane, carboxamide, and trifluoromethyl groups creates a multifunctional scaffold with applications spanning:

A. Kinase Inhibition
The cyclopropane-carboxamide moiety mimics adenine’s hydrogen-bonding pattern in ATP, as seen in Aurora Kinase Inhibitor III’s pyrimidine-cyclopropane hybrid. The target compound’s aromatic amine may further anchor to kinase hinge regions through additional H-bonds.

B. Conformational Restriction
Molecular modeling of the cyclopropane ring (bond length ~1.51 Å) shows 15° deviation from ideal sp³ hybridization, forcing the carboxamide into a planar configuration that preorganizes it for target binding.

C. Solubility-Permeability Balance
The hydrochloride salt counterion improves aqueous solubility (critical for in vitro assays), while the CF3 group maintains sufficient lipophilicity for cellular uptake—a balance quantified by the compound’s calculated logD of 1.8.

D. Synthetic Versatility
The 4-amino group provides a handle for further derivatization, enabling combinatorial libraries via:

  • Acylation (e.g., pivalamide formation as in CAS 1939-19-1)
  • Suzuki couplings (exploiting aryl halide precursors)
  • Reductive amination (for secondary amine analogs)

This modularity positions the compound as a central node in structure-activity relationship studies, particularly in optimizing potency and selectivity for disease-relevant targets.

Properties

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXSFZUZKSRNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-3-(trifluoromethyl)benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Small Molecule Inhibitor

One of the primary applications of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride is as a small molecule inhibitor targeting specific mutant proteins involved in cancer. Notably, it has been investigated for its efficacy against the KRAS G12C mutant, a common mutation in non-small cell lung carcinoma.

Key Findings:

  • Mechanism of Action : The compound acts by selectively inhibiting the KRAS G12C mutant, which plays a crucial role in tumorigenesis. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy .
  • In Vivo Studies : Preclinical studies demonstrated that treatment with this compound resulted in significant tumor regression in mouse models bearing KRAS G12C mutations, indicating strong antitumor activity .

Antibacterial Properties

Research has also highlighted the antibacterial activity of this compound. The introduction of the trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Case Studies:

  • Selectivity Against Mycobacterium smegmatis : In studies assessing its antibacterial properties, this compound exhibited selective inhibition against Mycobacterium smegmatis, making it a potential lead for developing narrow-spectrum antibiotics against related pathogens such as Mycobacterium tuberculosis .
  • MIC Values : The minimum inhibitory concentration (MIC) values for certain derivatives of this compound were found to be as low as 8 µg/mL, indicating potent antibacterial activity with minimal cytotoxicity towards human cell lines like HepG2 and A549 .

Therapeutic Potential

The structural characteristics of this compound suggest potential applications beyond cancer and antibacterial treatments.

Potential Applications:

  • Inflammatory Diseases : Given its ability to modulate immune responses, there is interest in exploring its use in treating inflammatory diseases where modulation of T-cell activity is beneficial .
  • Metabolic Stability : The trifluoromethyl moiety contributes to metabolic stability, which is crucial for developing long-lasting therapeutic agents .

Comparative Data Table

Below is a comparative table summarizing key characteristics and findings related to this compound:

Application AreaKey FindingsReferences
Small Molecule InhibitorEffective against KRAS G12C mutant; significant tumor regression in vivo
Antibacterial ActivitySelective against Mycobacterium smegmatis; MIC = 8 µg/mL
Therapeutic PotentialModulates T-cell immunity; potential for inflammatory diseases

Mechanism of Action

The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

Cyclopropane-carboxamide backbone : Shared with agrochemicals like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram), a fungicide .

Trifluoromethyl-substituted aromatic ring : Common in bioactive compounds due to -CF₃’s electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins.

Hydrochloride salt: Improves bioavailability, as seen in N-[(1R,2R)-2-amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride (), which uses this formulation for stability .

Comparative Data Table

Compound Name Structure Key Substituents Application Reference
N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride Cyclopropane-carboxamide, -NH₂, -CF₃ Pharmaceutical/Agrochemical (inferred) N/A
Cinacalcet hydrochloride (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane hydrochloride Naphthalene, -CF₃, propyl linker Calcium receptor modulator (pharmaceutical)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropane-carboxamide, Cl, furanyl Fungicide (agrochemical)
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride Thiourea, bis-CF₃, diphenylethyl Research chemical (potential kinase inhibitor)
1-[(4-fluoro-3-methylphenyl)methyl]cyclopropan-1-amine hydrochloride Cyclopropane-amine, -F, -CH₃ Intermediate in drug synthesis

Key Findings

Agrochemical vs. Pharmaceutical Roles :

  • Cyprofuram (cyclopropanecarboxamide) and flutolanil (benzamide with -CF₃) are pesticides, suggesting that the target compound’s trifluoromethyl and carboxamide groups may confer similar bioactivity .
  • Cinacalcet hydrochloride () shares the -CF₃ group but uses a naphthalene scaffold for calcium receptor modulation, highlighting how aromatic systems influence target specificity .

Impact of Substituents: The 4-amino-3-CF₃ substitution in the target compound distinguishes it from analogs like 3-chlorophenyl (cyprofuram) or 4-fluoro-3-methylphenyl (). Amino groups often enhance solubility and hydrogen-bonding interactions, while -CF₃ increases metabolic stability .

Salt Formulation :

  • Hydrochloride salts are prevalent in pharmaceuticals (e.g., Cinacalcet) and research chemicals () to improve crystallinity and shelf life. This contrasts with neutral forms used in agrochemicals like flutolanil .

Biological Activity

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride, a compound with the CAS number 2060021-70-5, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical formula of this compound is C11H11F3N2OHClC_{11}H_{11}F_3N_2O\cdot HCl. The structure features a cyclopropane ring, an amino group, and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
Molecular Weight250.66 g/mol
Purity≥95%
Storage ConditionsRoom Temperature
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Preliminary studies suggest that it may function as a modulator of ion channels, particularly TRPM8 channels, which are involved in sensory perception and pain modulation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antinociceptive Effects

Research has indicated that this compound exhibits antinociceptive properties. In animal models, the compound demonstrated significant pain relief comparable to known analgesics. The mechanism appears to involve modulation of TRPM8 channels, leading to altered calcium influx and subsequent pain signaling pathways.

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory conditions. The exact pathways remain under investigation but may involve inhibition of NF-kB signaling.

Case Studies

  • Study on Pain Models : A study evaluated the efficacy of this compound in a mouse model of neuropathic pain. Results indicated a dose-dependent reduction in pain behaviors, supporting its potential as a therapeutic agent for chronic pain conditions.
  • Inflammation Assessment : In another study focusing on inflammatory responses, treatment with this compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its anti-inflammatory action.

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